Bicyclohexylammonium fumagillin

Description

Historical Context of Fumagillin (B1674178) Discovery and its Derivation

Fumagillin, the parent compound of Bicyclohexylammonium fumagillin, was first isolated in 1949 from the fungus Aspergillus fumigatus. wikipedia.orgontosight.ainih.gov This discovery marked the identification of a potent antimicrobial agent. wikipedia.org Initially, its practical applications were in veterinary medicine, particularly for treating microsporidian parasite infections in honey bees. wikipedia.orgbritannica.comwikiwand.com

The compound this compound is a salt derivative of fumagillin. nih.gov It is formed by the reaction of fumagillin with dicyclohexylamine (B1670486), also referred to as bicyclohexylamine. nih.govnih.gov This formulation, often known commercially as Fumagilin-B, was developed to improve the stability of the parent compound for practical applications. betterbee.comchemicalbook.com Analytical methods have been developed to detect both fumagillin and its bicyclohexylamine counter-ion in various matrices. nih.gov

Classification within Natural Product Chemistry and Synthetic Analogues

From a chemical standpoint, fumagillin is a complex natural product. It is classified as a meroterpenoid, which is a molecule that has a partial terpenoid structure. nih.gov Its intricate architecture includes a spiro-epoxide, a cyclohexane (B81311) ring, a carboxylic ester, and a dicarboxylic acid monoester, classifying it as an organooxygen heterocyclic antibiotic. nih.gov The core structure, fumagillol, is produced through the hydrolysis of fumagillin. nih.gov

The potent biological activity of fumagillin, particularly its ability to inhibit the formation of new blood vessels (angiogenesis), spurred significant interest in creating synthetic analogues. scite.airesearchgate.net The goal was to develop compounds with improved properties and fewer side effects. nih.gov One of the most well-studied synthetic analogues is TNP-470 (also known as AGM-1470). scite.aipnas.org Researchers have synthesized numerous other analogues by modifying the C4 and C6 positions of the fumagillin core, leading to compounds with varying potencies against its molecular target. nih.gov

Overview of Key Research Domains for this compound

Research involving this compound and its parent compound spans several distinct scientific fields.

Anti-parasitic Research: A primary application has been in apiculture for the control of Nosema apis and Nosema ceranae, microsporidian parasites that can cause significant damage to honey bee colonies. betterbee.comresearchgate.net Its efficacy against these parasites has been a cornerstone of its use in veterinary medicine. britannica.com Research has also explored its activity against other parasites, including the amebiasis-causing Entamoeba histolytica and the giardiasis-causing Giardia lamblia. nih.gov

Anti-angiogenesis and Cancer Research: A major focus of academic and pharmaceutical research has been on the anti-angiogenic properties of fumagillin and its analogues. scite.airesearchgate.net Angiogenesis is critical for the growth of solid tumors. nih.gov Fumagillin was found to inhibit the proliferation of endothelial cells, the cells that line blood vessels. nih.govnewjerseywoundhealing.org This discovery positioned fumagillin and, more significantly, its synthetic derivatives like TNP-470, as promising candidates for cancer therapeutics. scite.ai

Significance in Contemporary Chemical Biology and Translational Research Paradigms

The significance of fumagillin in modern research lies in its specific mechanism of action, which has made it a valuable tool in chemical biology. Fumagillin and its analogues exert their effects by irreversibly binding to and inhibiting a specific enzyme: methionine aminopeptidase (B13392206) 2 (MetAP2). nih.govresearchgate.netpnas.org MetAP2 is crucial for processing newly synthesized proteins in eukaryotic cells. nih.gov

This specific molecular target has several important implications:

A Tool for Chemical Biology: The specific interaction with MetAP2 allows researchers to probe the function of this enzyme in various cellular processes, from cell cycle progression to protein regulation. nih.govpnas.org The covalent modification of a specific histidine residue (His-231) in the MetAP2 active site by fumagillin's ring epoxide has been identified as the key to its inhibitory action. pnas.org

A Paradigm for Translational Research: The journey from the discovery of fumagillin's anti-angiogenic effect to the development and clinical investigation of synthetic analogues like TNP-470 serves as a classic example of translational research. scite.aipnas.org It demonstrates how a natural product can be identified, its mechanism understood, and its structure synthetically optimized to create potential new human therapeutics. nih.gov While clinical development of some analogues has faced challenges, the fumagillin family of molecules continues to be a foundational platform for designing novel MetAP2 inhibitors. scite.aipnas.org

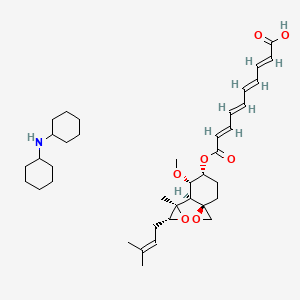

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

41567-78-6 |

|---|---|

Molecular Formula |

C38H57NO7 |

Molecular Weight |

639.9 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+;/t19-,20-,23-,24-,25+,26+;/m1./s1 |

InChI Key |

OLRILZDTQKZQIG-PNLOCOOESA-N |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fumagillin Scaffolds

Total Synthesis Approaches to Fumagillin (B1674178) and its Precursors

The total synthesis of fumagillin and its direct precursor, fumagillol, has been a subject of extensive research, leading to the development of numerous innovative synthetic strategies. wikipedia.org These approaches have not only made these complex molecules accessible for further study but have also pushed the boundaries of modern organic synthesis.

Pioneering Synthetic Strategies and Their Advancements

The first total synthesis of racemic fumagillin was accomplished by Corey in 1972. psu.edunih.gov A key feature of this landmark synthesis was a Diels-Alder cycloaddition to construct the cyclohexane (B81311) core. psu.edu This initial route was followed by a period of dormancy in the field for nearly a quarter of a century. psu.edu However, the late 1990s and early 2000s saw a resurgence of interest, resulting in several new total syntheses of both racemic and enantiomerically pure fumagillin and fumagillol. psu.edunih.gov

Subsequent advancements have introduced a variety of strategic disconnections and novel reactions. For instance, a synthesis described by Kim and coworkers utilized D-glucose as a chiral starting material to control the stereochemistry of the final product. psu.edu Another innovative approach by Eustache's group featured an unexpected disconnection and employed a ring-closing metathesis reaction to form the central cyclohexane ring. psu.edu These diverse strategies highlight the creativity and evolution of synthetic organic chemistry in tackling complex molecular architectures.

Enantioselective Synthesis Routes and Stereochemical Control

Achieving absolute stereochemical control over the six stereogenic centers of fumagillin is a formidable challenge. psu.edu Several enantioselective syntheses have been developed to address this. One of the earliest enantioselective syntheses, reported by Taber, utilized a stereoselective carbene insertion reaction to set a key stereocenter. psu.eduresearchgate.net

Kim's synthesis, starting from D-glucose, elegantly leveraged the inherent chirality of the starting material to control the configurations at C5 and C6. psu.edu Other strategies have employed chiral auxiliaries, such as the Evans aldol (B89426) condensation, to establish specific stereocenters with high fidelity. psu.edu The Claisen-Ireland rearrangement has also proven to be a powerful tool for the stereoselective formation of carbon-carbon bonds within the fumagillin framework. dongguk.eduscite.airesearchgate.net These methods underscore the importance of asymmetric synthesis in producing biologically relevant molecules in their correct, single-enantiomer form.

Regioselective Functionalization Techniques in Synthesis

The fumagillin molecule contains multiple reactive sites, including two epoxide rings and several double bonds. psu.edu The selective functionalization of these groups is a critical aspect of its synthesis. psu.edu For example, in Corey's initial synthesis, a stereoselective epoxidation of the more reactive side-chain trisubstituted double bond was a key step. psu.edu

The relative reactivity of the different double bonds in fumagillin precursors necessitates careful planning of the reaction sequence to achieve the desired outcome. psu.edu Oxidative transformations, such as dihydroxylation and ozonolysis, have been employed to selectively modify specific double bonds, paving the way for the introduction of further functionality. psu.edu The development of these regioselective techniques has been instrumental in the successful total syntheses of fumagillin and its analogues.

Semisynthetic Routes to Bicyclohexylammonium Fumagillin

While total synthesis provides access to the fumagillin scaffold, semisynthesis, starting from the natural isolate, offers a more direct route to derivatives like this compound. acs.org

Derivatization of Natural Fumagillin Isolates

Fumagillin, isolated from fermentation cultures of Aspergillus fumigatus, can be chemically modified to produce a variety of analogues. wikipedia.orgnih.gov The carboxylic acid group of fumagillin is a prime target for derivatization. google.comnih.gov Esterification or amidation of this group can lead to compounds with altered physical and biological properties. The epoxide rings also present opportunities for chemical modification, although these reactions can be more complex to control. psu.edu The development of semisynthetic analogues has been a key strategy in the search for fumagillin-related compounds with improved therapeutic profiles. nih.gov

Amine Salt Formation for Enhanced Solubility in Research Applications

Fumagillin itself has poor water solubility, which can limit its utility in certain research and practical applications. google.comnih.gov To overcome this, fumagillin can be converted into a more water-soluble salt form by reacting it with an appropriate amine. google.comauburn.edu this compound is a salt formed by the reaction of fumagillin with dicyclohexylamine (B1670486). google.comfda.govnih.gov This salt formation significantly improves the solubility of the compound, making it easier to handle and administer in aqueous solutions for research purposes. google.com The use of dicyclohexylamine also results in a stable, solid product. google.comgoogle.com

The process of forming the bicyclohexylammonium salt typically involves dissolving fumagillin in a suitable organic solvent, such as acetone, and then adding dicyclohexylamine to precipitate the salt. google.com This straightforward acid-base reaction provides a simple and effective method for modifying the physicochemical properties of fumagillin to better suit specific applications. google.com

Design Principles and Synthesis of Fumagillin Analogues

The natural product fumagillin, and its more stable salt form this compound, have served as a foundational scaffold for the development of potent inhibitors targeting methionine aminopeptidase-2 (MetAP2), an enzyme crucial for angiogenesis. researchgate.netnih.gov this compound is the dicyclohexylamine (DCH) salt of fumagillin, a form used in commercial applications to enhance stability and aqueous solubility. fao.orgchemblink.com The inherent biological activity of the fumagillin core, coupled with certain toxicities, has driven extensive research into synthetic methodologies and chemical derivatization to produce analogues with improved therapeutic profiles. researchgate.netingentaconnect.com

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features of the fumagillin scaffold required for potent MetAP2 inhibition. These investigations involve the systematic modification of the parent molecule and the subsequent evaluation of the biological activity of the resulting analogues.

A primary target for modification has been the C6 position of the cyclohexane ring. The natural product has a polyunsaturated ester at this position. Researchers have found that replacing this side chain with primary or secondary carbamates did not enhance, and in some cases diminished, the inhibitory potency against MetAP2. researchgate.netnih.gov However, introducing polar groups, such as a piperazinyl carbamate (B1207046), at the C6 position was found to restore and even improve inhibitory activity. researchgate.netnih.gov Further modifications showed that small alkyl substituents on the amine of the piperazinyl carbamate were well-tolerated without significant loss of potency. researchgate.net

The C4 position has also been a focus of SAR studies. Replacing the natural methoxy (B1213986) group at C4 with a benzyl (B1604629) oxime resulted in a moderate decrease in activity, indicating that while this position is sensitive to substitution, some changes can be accommodated. researchgate.netnih.gov

Crucially, the two epoxide functionalities of fumagillin have been investigated to determine their roles in covalent binding to MetAP2. nih.gov Through the synthesis of analogues where each epoxide was individually removed, studies revealed that the spiro-epoxide on the cyclohexane ring is essential for the covalent modification of MetAP2. nih.gov In contrast, the epoxide group on the isoprene (B109036) side chain was found to be dispensable for this covalent interaction. nih.gov This finding was critical, as it suggested that the side-chain epoxide could be modified or removed to potentially reduce toxicity without compromising the primary mechanism of action. researchgate.net The interaction is highly specific, targeting Histidine-231 (His-231) in the active site of MetAP2, leading to the enzyme's irreversible inactivation and subsequent arrest of the cell cycle. researchgate.netnih.gov

Further SAR studies on cinnamic acid ester derivatives highlighted that the geometry of the side chain is important; trans-cinnamic acid ester derivatives were significantly more active than their cis-isomers. researchgate.net Docking studies suggest that the aromatic ring of these derivatives should be positioned to make contact with the Leu447 residue of human MetAP2 to maximize hydrophobic interactions. researchgate.net

Table 1: Summary of Structure-Activity Relationships for Fumagillin Analogues

| Modification Site | Modification | Impact on MetAP2 Inhibitory Activity | Source(s) |

|---|---|---|---|

| C6 Side Chain | Primary or Secondary Carbamate | Not improved | researchgate.netnih.gov |

| Polar groups (e.g., piperazinyl carbamate) | Activity regained/improved | researchgate.netnih.gov | |

| Small alkyl substituents on piperazinyl N | Well tolerated | researchgate.net | |

| cis-Cinnamic acid ester | Much lower activity than trans | researchgate.net | |

| C4 Position | Benzyl Oxime | Moderate loss of activity | researchgate.netnih.gov |

| Epoxides | Side-chain epoxide removal | Dispensable for covalent binding | nih.gov |

| Ring epoxide removal | Loss of covalent binding ability | nih.gov |

Rational Design of Modified Compounds for Specific Biological Interactions

Building upon SAR data, researchers have employed rational design and structure-based molecular modeling to create novel fumagillin analogues with enhanced potency and specificity. nih.govbenthamscience.com This approach uses the three-dimensional structure of the target enzyme, MetAP2, to predict how a designed molecule will bind to the active site. researchgate.netnih.gov

A significant example of this strategy involved the use of homology modeling to build a structural model of human MetAP2. nih.gov This model served as a template for designing new analogues intended to have superior interactions with the enzyme's active site. Among the compounds developed through this method, a cinnamic acid ester derivative, known as CKD-731, demonstrated inhibitory activity on endothelial cell proliferation that was 1000 times more potent than TNP-470, a well-known semi-synthetic fumagillin analogue. nih.gov The design process focuses on optimizing interactions with key amino acid residues, such as the hydrophobic interaction with Leu447, which was identified as crucial for high-affinity binding. researchgate.net

The overarching goal of rational design in this context is to create compounds that retain the potent anti-angiogenic activity derived from MetAP2 inhibition while minimizing the off-target effects and toxicities associated with the original fumagillin molecule. researchgate.netnih.gov By understanding the precise molecular interactions between the inhibitor and the enzyme, modifications can be made to parts of the molecule, like the isoprene side chain, that are not essential for covalent binding but may contribute to toxicity. nih.govnih.gov

Development of Probes for Mechanistic Investigations

To investigate the mechanism of action of fumagillin and its analogues, specialized molecular probes have been synthesized. These probes are versions of the parent molecule tagged with a reporter group, such as a fluorescent dye or biotin, allowing for the visualization and identification of its cellular targets. nih.gov

A key breakthrough in understanding fumagillin's mechanism came from the use of a fumagillin analogue tagged with fluorescein. nih.gov This probe was used in experiments that successfully identified His-231 as the specific amino acid residue in the MetAP2 active site that is covalently modified by fumagillin. nih.gov The covalent bond forms through nucleophilic attack from the imidazole (B134444) side chain of His-231 on the electrophilic carbon of fumagillin's spiro-epoxide. researchgate.netnih.gov

In complementary experiments, biotin-fumagillin analogues were synthesized. nih.gov These probes were used in near-Western blot analyses to confirm the importance of the spiro-epoxide. The results showed that an analogue retaining the ring epoxide could still covalently bind to MetAP2, whereas analogues lacking this epoxide could not. nih.gov These mechanistic probes have been invaluable, providing definitive evidence for the covalent nature of the fumagillin-MetAP2 interaction and pinpointing the exact site of modification, thereby validating the target and informing future drug design efforts. nih.gov

Molecular and Cellular Mechanisms of Action

Specific Inhibition of Methionine Aminopeptidase (B13392206) Type 2 (MetAP2)

Bicyclohexylammonium fumagillin (B1674178) exerts its biological effects primarily through the highly specific and irreversible inhibition of MetAP2, a key enzyme in protein maturation. syndevrx.comresearchgate.net This specificity is a crucial aspect of its mechanism, as it does not significantly inhibit the closely related isoform, MetAP1. pnas.orgnih.gov

Biochemical Characterization of Enzyme Binding and Kinetics

The interaction between bicyclohexylammonium fumagillin and MetAP2 is characterized by a covalent binding mechanism. pnas.orgnih.gov The fumagillin moiety contains a reactive epoxide ring that plays a critical role in this process. nih.govpnas.org Studies have shown that the ring epoxide, and not the side chain epoxide, is essential for the covalent modification of MetAP2. nih.govpnas.org The inhibition is time-dependent, a characteristic feature of irreversible enzyme inhibitors. nih.gov

The potency of fumagillin and its analogs as MetAP2 inhibitors has been quantified in various studies. For instance, fumagillin itself exhibits an IC50 value of 9.2 nM against MetAP2. abcam.com The irreversible nature of this binding leads to the inactivation of the enzyme's catalytic activity. pnas.orgaacrjournals.org Kinetic analyses have been performed using methods such as the Michaelis-Menten double reciprocal plot to characterize the inhibition. nih.govresearchgate.net

The following table summarizes the inhibitory characteristics of fumagillin, the active component of this compound:

| Parameter | Value/Description | Reference |

|---|---|---|

| Target Enzyme | Methionine Aminopeptidase Type 2 (MetAP2) | pnas.orgoncotarget.com |

| Inhibition Type | Irreversible, Covalent | syndevrx.compnas.org |

| IC50 (Fumagillin) | 9.2 nM | abcam.com |

| Key Functional Group | Spiroepoxide ring | nih.govpnas.org |

Structural Biology of Compound-MetAP2 Interactions (e.g., X-ray Crystallography, Computational Modeling)

The precise molecular interactions between fumagillin and MetAP2 have been elucidated through structural biology techniques, most notably X-ray crystallography. nih.govresearchgate.netnih.gov Crystal structures of the human MetAP2 enzyme in complex with fumagillin, resolved at high resolutions such as 1.8 Å, have provided a detailed view of the binding mode. nih.gov These studies have unequivocally shown that a covalent bond is formed between the spiro-epoxide moiety of fumagillin and the imidazole (B134444) ring of a specific histidine residue, His231, located within the active site of MetAP2. nih.govpnas.orgnih.gov

Computational modeling and structure-based pharmacophore modeling have also been employed to understand the binding interactions and to identify potential new reversible inhibitors of MetAP2. khas.edu.trresearchgate.net These computational approaches utilize the known crystal structure of the MetAP2-fumagillin complex as a template to design and screen for new compounds with desirable binding characteristics. khas.edu.tr

Downstream Cellular Pathway Modulation Attributed to MetAP2 Inhibition

The specific inhibition of MetAP2 by this compound triggers a cascade of downstream cellular events, impacting protein processing, cell proliferation, and angiogenesis. nih.gov

Effects on Protein Processing and N-Terminal Methionine Excision

The primary enzymatic function of MetAP2 is the removal of the initiator methionine from newly synthesized proteins. syndevrx.commedchemexpress.com Inhibition of MetAP2 by fumagillin directly impairs this crucial step in protein maturation for a subset of cellular proteins. nih.govresearchgate.net This leads to the accumulation of proteins with an unprocessed N-terminal methionine. nih.gov While MetAP1 can process many of the same substrates, there are specific proteins that appear to be preferentially or exclusively processed by MetAP2. pnas.org The retention of the N-terminal methionine can affect the subsequent post-translational modifications, stability, and function of these proteins. aacrjournals.org For example, the processing of elongation factor 1-alpha-1 (EF1a-1) has been identified as a biomarker for MetAP2 inhibition. nih.gov

Influence on Cell Proliferation and Angiogenic Signaling Pathways

The inhibition of MetAP2 has profound effects on cell proliferation and angiogenesis, the formation of new blood vessels. syndevrx.comnih.gov In endothelial cells, MetAP2 inhibition leads to a cell cycle arrest in the G1 phase. pnas.orgnih.gov This antiproliferative effect is a key contributor to the anti-angiogenic properties of fumagillin. nih.govspandidos-publications.com

The molecular mechanisms underlying the antiproliferative effects are complex and can be cell-type specific. In some cells, MetAP2 inhibition leads to the activation of the tumor suppressor p53 and its downstream effector p21. pnas.orgnih.gov However, p53-independent mechanisms also exist. nih.gov Furthermore, MetAP2 inhibition has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and reduce telomerase activity in certain cancer cells. nih.gov The inhibition of MetAP2 can also impact signaling pathways involved in angiogenesis, such as those mediated by vascular endothelial growth factor (VEGF). syndevrx.comaacrjournals.org

The following table summarizes the key downstream effects of MetAP2 inhibition by this compound:

| Cellular Process | Effect of MetAP2 Inhibition | Key Mediators/Pathways | Reference |

|---|---|---|---|

| Protein Processing | Inhibition of N-terminal methionine excision | Accumulation of unprocessed proteins (e.g., EF1a-1) | nih.govresearchgate.net |

| Cell Proliferation | Inhibition of cell growth, G1 cell cycle arrest | p53, p21, Bcl-2 | nih.govpnas.orgnih.gov |

| Angiogenesis | Inhibition of new blood vessel formation | VEGF signaling pathways | syndevrx.comaacrjournals.org |

| Apoptosis | Induction of programmed cell death in some cancer cells | Decreased Bcl-2, increased caspase activity | nih.gov |

Alterations in Cellular Energy Metabolism and Homeostasis

This compound, through its active component fumagillin, exerts significant influence over cellular energy metabolism and the maintenance of cellular homeostasis. The primary molecular target of fumagillin is methionine aminopeptidase 2 (MetAP-2), an enzyme crucial for protein processing. patsnap.comnih.gov The irreversible inhibition of MetAP-2 initiates a cascade of downstream effects that disrupt the cell's metabolic and homeostatic balance. patsnap.com

Furthermore, fumagillin has been observed to induce oxidative stress. nih.gov While one study on honey bees indicated that fumagillin treatment of Nosema-infected individuals could prevent the parasite-induced oxidative stress, it also noted that fumagillin itself could have negative effects. nih.gov In studies on A. fumigatus, the fungus that produces fumagillin, no significant differences in growth were observed under various oxidative stresses, suggesting the fungus has a tolerance to the compound it produces. nih.gov

The disruption caused by fumagillin extends to broader homeostatic processes. The inhibition of MetAP-2 affects a wide range of proteins, which in turn can impact cell cycle regulation, apoptosis, and stress response pathways. patsnap.com In animal studies, fumagillin has been shown to alter energy homeostasis at a systemic level, including changes in gut hormones related to food intake and increased energy harvest by gut microbiota. nih.govjci.org

Table 1: Effects of Fumagillin on Cellular Energy Metabolism and Homeostasis

| Cellular Process | Observed Effect | Cell/Organism Model | Reference |

|---|---|---|---|

| Mitochondrial Function | Disturbance of mitochondrial membrane homeostasis; Impaired ATP synthesis. | Liver Cancer Stem-like Cells | nih.gov |

| Electron Transport Chain (ETC) Activity | Significantly lower ETC activity. | A549 Epithelial Cells; RAW 264.7 Macrophages | nih.gov |

| Oxidative Stress | Can prevent parasite-induced oxidative stress but may also cause it. | Honey Bees (Apis mellifera) | nih.gov |

| Cellular Homeostasis | Disruption of cell cycle regulation, apoptosis, and stress response pathways. | General (inferred from MetAP-2 inhibition) | patsnap.com |

| Systemic Energy Homeostasis | Alters gut hormones, gut microbiota energy harvest, and induces caloric spilling. | Rats on a high-fat diet | nih.govjci.org |

Exploration of Ancillary Mechanistic Hypotheses

Beyond its well-established role as a MetAP-2 inhibitor, research has explored other potential mechanisms of action for fumagillin. These ancillary hypotheses include its potential to interfere with nucleic acid synthesis.

Investigations into Potential RNA Synthesis Inhibition

An early study from 1972 provided cytochemical evidence suggesting that fumagillin can inhibit RNA synthesis. nih.gov The research, which utilized cytochemical methods, pointed to a depressive effect on RNA biosynthesis in Apicomplexa, a phylum of parasitic alveolates. nih.gov This finding suggests that fumagillin's antimicrobial activity might not solely be a consequence of inhibiting protein processing but could also involve a more direct impact on the transcription of genetic material. However, this remains an area requiring more extensive modern investigation to fully elucidate the specific molecular interactions that would lead to such inhibition.

Hypotheses Regarding DNA Content Alterations

There are hypotheses that fumagillin may induce alterations in the DNA of affected cells. Research has provided evidence that fumagillin can cause chromosomal aberrations in mouse bone-marrow cells. researchgate.net Chromosomal aberrations are changes to the structure of a chromosome, such as deletions, duplications, or rearrangements. youtube.com

A study evaluating the genotoxicity of fumagillin in mice observed a significant increase in chromosomal aberrations at various doses. researchgate.net This genotoxic potential suggests that fumagillin can lead to changes in the structural integrity of DNA. While this is not a direct alteration of the total DNA content in the way that aneuploidy (an abnormal number of chromosomes) is, the induction of significant chromosomal damage can lead to errors during cell division that might result in aneuploid daughter cells. nih.govnih.gov The observed antiproliferative effects of fumagillin could be linked to the cell cycle arrest initiated in response to this DNA damage. researchgate.net

Table 2: Genotoxic Effects of Fumagillin in Mouse Bone-Marrow Cells

| Parameter | Control Group | Fumagillin-Treated Group (20 mg/kg bw) | Reference |

|---|---|---|---|

| Number of Analyzed Metaphases | 500 | 500 | researchgate.net |

| Number of Aberrant Metaphases | 10 | 114 | researchgate.net |

| Percentage of Aberrant Metaphases | 2.00% | 22.80% | researchgate.net |

| Total Number of Chromosomal Aberrations | 10 | 170 | researchgate.net |

| Aberrations per Cell | 0.02 | 0.34 | researchgate.net |

Biological Activities and Preclinical Investigations in Non Human Systems

Anti-angiogenic Research Modalities

Bicyclohexylammonium fumagillin (B1674178) and its parent compound, fumagillin, are recognized inhibitors of angiogenesis, the formation of new blood vessels. This activity is primarily attributed to their ability to specifically target and inhibit methionine aminopeptidase-2 (MetAP2), an enzyme crucial for the proliferation of endothelial cells. nih.govnih.gov The anti-angiogenic potential of fumagillin has been explored through various research models.

In vitro studies have consistently demonstrated the potent inhibitory effects of fumagillin on key processes of angiogenesis. The compound has been shown to selectively block the proliferation of endothelial cells at very low concentrations. researchgate.net

Research on human umbilical vein endothelial cells (HUVECs) has shown that fumagillin significantly decreases their proliferation and ability to form capillary-like structures, a process known as tube formation. nih.gov In one study, microarray analysis of HUVECs treated with fumagillin revealed the downregulation of 143 genes involved in cell proliferation, migration, and adhesion, including cyclin E2, activated leukocyte cell adhesion molecule (ALCAM), and intercellular adhesion molecule-1 (ICAM-1). nih.govresearchgate.net This suggests that fumagillin's anti-angiogenic effect is mediated through the modulation of a wide array of genes critical for blood vessel formation. nih.gov

Early observations noted that a fungal contaminant, later identified as Aspergillus fumigatus (the source of fumagillin), induced rounding in bovine capillary endothelial cells, preventing them from spreading and proliferating. nih.govwindows.net Further investigations confirmed that purified fumagillin inhibits the proliferation of bovine aortic endothelial cells at picomolar concentrations. nih.gov The selective nature of this inhibition is a key characteristic, with endothelial cells being significantly more sensitive to fumagillin than many other cell types. researchgate.net

Table 1: In Vitro Effects of Fumagillin on Endothelial Cells

| Cell Type | Assay | Observed Effect | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | Significant decrease in proliferation. | nih.govresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation Assay | Significant decrease in the formation of capillary-like tubes. | nih.govresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Microarray Analysis | Downregulation of genes involved in proliferation, migration, and adhesion. | nih.govresearchgate.net |

| Bovine Capillary Endothelial Cells | Proliferation Assay | Inhibition of proliferation, induction of cell rounding. | nih.govwindows.net |

| Bovine Aortic Endothelial Cells | Proliferation Assay | Inhibition of proliferation at picomolar concentrations. | nih.gov |

The aortic ring assay is a widely utilized ex vivo model that provides a more complex and physiologically relevant environment to study angiogenesis compared to simple in vitro cell cultures. nih.govnih.govresearchgate.net In this assay, cross-sections of an aorta are embedded in a matrix gel and cultured. nih.govnih.gov In response to angiogenic stimuli, new microvessels sprout from the aortic explant, mimicking the process of angiogenesis in vivo. nih.govnih.gov This model allows for the assessment of cellular proliferation, migration, and tube formation in a three-dimensional setting that includes various cell types interacting through paracrine signaling. nih.gov

While direct studies detailing the specific effects of bicyclohexylammonium fumagillin in the aortic ring assay are not prevalent in the reviewed literature, the assay is a standard method for testing anti-angiogenic compounds. researchgate.net Given fumagillin's potent, documented inhibitory effects on endothelial cell proliferation and migration, it is expected that the compound would significantly inhibit the sprouting of microvessels in the aortic ring model. The assay can be used to quantify the effects of inhibitors by measuring the number and length of the vascular sprouts. nih.gov

The anti-tumor effects of fumagillin and its synthetic analog, TNP-470, have been demonstrated in various preclinical animal models, where their efficacy is primarily attributed to the inhibition of tumor-induced angiogenesis. nih.govwindows.net

In a study using a mouse model of colorectal cancer, treatment with fumagillin resulted in a smaller tumor mass and fewer pulmonary metastases compared to control animals. nih.gov This was accompanied by a lower microvessel density within the tumors, confirming the anti-angiogenic action of the compound in vivo. nih.govresearchgate.net

Another investigation utilized rabbit models with Vx-2 adenocarcinoma. nih.gov In this model, treatment with αvβ3-targeted nanoparticles carrying fumagillin led to a significant reduction in tumor volume compared to control groups. nih.gov Magnetic resonance imaging revealed a marked decrease in the neovasculature at the tumor periphery in the treated group. nih.gov

Early studies with fumagillin and its more stable analog AGM-1470 (TNP-470) in mice showed potent inhibition of tumor growth across a variety of cancer types, including Lewis lung carcinoma and B16 melanoma. nih.gov Systemic administration of AGM-1470 was found to suppress tumor growth by primarily acting on the tumor vasculature, as the compound was significantly more potent against endothelial cells than the tumor cells themselves in vitro. nih.gov

Table 2: Effects of Fumagillin and its Analogs in Preclinical Tumor Models

| Animal Model | Cancer Type | Compound | Key Findings | Reference |

|---|---|---|---|---|

| SCID Mice | Colorectal Cancer (WiDr, HT-29) | Fumagillin | Reduced tumor weight, fewer pulmonary metastases, lower microvessel density. | nih.govresearchgate.net |

| Rabbits | Vx-2 Adenocarcinoma | αvβ3-targeted fumagillin nanoparticles | Reduced tumor volume, decreased neovascularity at the tumor rim. | nih.gov |

| C57B1/6 Mice | Lewis Lung Carcinoma | AGM-1470 (TNP-470) | Inhibition of tumor growth. | nih.gov |

| C57B1/6 Mice | B16 Melanoma | AGM-1470 (TNP-470) | Inhibition of tumor growth. | nih.gov |

Antimicrosporidial Research Paradigms

This compound is the only registered antibiotic for the control of nosema disease in honey bees (Apis mellifera), an infection caused by microsporidian parasites of the genus Nosema. nih.gov

Fumagillin has been used for decades to control infections by Nosema apis. nih.gov More recently, it has also been employed against the invasive species Nosema ceranae. nih.govnih.gov Field trials have consistently shown that colonies treated with fumagillin have fewer infected bees and lower spore counts for both Nosema species compared to untreated colonies.

Studies have demonstrated that fall treatment with fumagillin can significantly reduce the intensity of N. ceranae infections in the following spring. Similarly, spring treatment has been shown to be effective at suppressing N. ceranae spore loads and maintaining them below treatment thresholds during the critical spring build-up period. However, the effect of the treatment may not be permanent, with spore counts sometimes rebounding later in the season.

A notable finding is that the efficacy of fumagillin can be concentration-dependent in a complex way. Research has shown that while the recommended concentration of fumagillin suppresses the reproduction of both Nosema species, declining concentrations can lead to a paradoxical increase in spore production, particularly for N. ceranae. nih.gov This hyperproliferation of N. ceranae was observed at fumagillin concentrations lower than those that still impact honey bee physiology. nih.gov

The mechanism of fumagillin's action against Nosema is the inhibition of the parasite's DNA replication by targeting the MetAP2 enzyme. This disrupts the replication of the microsporidium, leading to lower spore counts in the bee's midgut.

In vitro assessments, often conducted through cage trials where bees are artificially infected, have corroborated the efficacy of fumagillin. These studies allow for controlled evaluation of treatments on spore abundance. In one such cage trial, fumagillin was effective in reducing N. ceranae spore loads.

Laboratory experiments have quantified the impact of varying fumagillin concentrations on spore production. At the manufacturer's recommended concentration, the reproduction of both N. apis and N. ceranae was suppressed to levels below detection. nih.gov However, as concentrations were diluted, spore production resumed. For N. ceranae, spore counts were significantly higher than in untreated infected bees at certain low concentrations, a phenomenon not observed to a statistically significant degree with N. apis. nih.gov

Table 3: Efficacy of Fumagillin against Nosema ceranae in Apicultural Models

| Study Type | Key Metric | Finding | Reference |

|---|---|---|---|

| Field Trial | Spring Spore Counts (after fall treatment) | Significantly lower N. ceranae intensity in treated colonies. | |

| Field Trial | Post-treatment Spore Counts | Fumagillin-treated colonies had fewer infected bees and lower spore counts. | |

| Cage Trial | Spore Abundance | Fumagillin exhibited statistically significant biological activity against N. ceranae. | |

| Laboratory Assay | Spore Production vs. Concentration | Recommended concentration suppresses spore production; declining concentrations can lead to hyperproliferation of N. ceranae. | nih.gov |

Broader Spectrum Antimicrosporidial Studies in Non-Human Organisms

The efficacy of fumagillin extends beyond honeybee pathogens, demonstrating a broad spectrum of activity against various microsporidian parasites in different non-human systems. frontiersin.orgasm.org

Fumagillin has been shown to be effective against several Encephalitozoon species, which are known to infect a wide range of vertebrates, including humans. frontiersin.orgasm.orgnih.gov In vitro studies have demonstrated its ability to inhibit the replication of Encephalitozoon cuniculi, Encephalitozoon hellem, and Encephalitozoon intestinalis in cell cultures. frontiersin.orgasm.orgnih.gov For instance, in one study, fumagillin inhibited the replication of E. intestinalis in RK-13 cells. nih.gov A semisynthetic analog of fumagillin, TNP-470, also showed significant inhibitory effects against E. intestinalis. nih.gov

In an insect model using grasshoppers, intra-hemocelic injection of fumagillin significantly reduced spore counts of an Encephalitozoon species by 59%, although it did not completely eliminate the infection. researchgate.net

| Compound | Organism | MIC50 (ng/ml) | Reference |

|---|---|---|---|

| Fumagillin | Encephalitozoon intestinalis | 0.515 ± 0.002 | nih.gov |

| TNP-470 | Encephalitozoon intestinalis | 0.35 ± 0.21 | nih.gov |

| Albendazole | Encephalitozoon intestinalis | 8.0 ± 4.23 | nih.gov |

Enterocytozoon bieneusi is a common microsporidian parasite, and fumagillin has demonstrated efficacy against it. frontiersin.orgnih.gov While in vitro culture methods for E. bieneusi are challenging, fumagillin's effectiveness has been established through its successful use in treating infections in various hosts. asm.orgnih.govresearchgate.net Studies have shown that fumagillin can lead to the complete clearance of E. bieneusi. frontiersin.orgnih.govresearchgate.net A French nationwide study on solid organ transplant recipients showed that fumagillin was the most effective treatment for achieving stool negativization for E. bieneusi. frontierspartnerships.orgfrontierspartnerships.orgnih.gov

Fumagillin's antimicrosporidial activity is not limited to Nosema and Encephalitozoon species. In vitro studies have confirmed its inhibitory effect on Vittaforma corneae, another microsporidian that can infect humans. asm.orgnih.govnih.gov The MIC50 of fumagillin for V. corneae was found to be 0.81 ± 0.014 ng/ml. nih.gov

The compound has also been investigated for its potential against aquatic parasites. An analog of fumagillin, TNP-470, was found to be effective in treating Nucleospora salmonis infections in chinook salmon (Oncorhynchus tshawytscha). asm.org

| Compound | Organism | MIC50 (ng/ml) | Reference |

|---|---|---|---|

| Fumagillin | Vittaforma corneae | 0.81 ± 0.014 | nih.gov |

| TNP-470 | Vittaforma corneae | 0.38 ± 0.11 | nih.gov |

| Albendazole | Vittaforma corneae | 55.0 ± 7.07 | nih.gov |

Antifungal Activity Investigations

While primarily known for its antimicrosporidial properties, fumagillin, being a product of the fungus Aspergillus fumigatus, also exhibits some antifungal activity. nih.govontosight.aipatsnap.com This activity is also attributed to its inhibition of the MetAP2 enzyme, which is essential for the growth and survival of fungi. patsnap.com By disrupting crucial cellular processes through the inhibition of this enzyme, fumagillin can lead to the death of fungal cells. patsnap.com Research has shown that contact with the antifungal drug caspofungin can lead to an overexpression of fumagillin in A. fumigatus. nih.gov

Molecular Basis of MetAP2-Dependent Antifungal Mechanisms

The primary molecular target of fumagillin and its derivatives is Methionine Aminopeptidase (B13392206) 2 (MetAP2), a crucial enzyme for the survival and growth of fungi. patsnap.comnih.gov Fumagillin exerts its antifungal effects by irreversibly binding to and inactivating MetAP2. patsnap.comnih.gov This binding occurs through a covalent bond formed between fumagillin and a specific histidine residue within the active site of the MetAP2 enzyme, leading to its permanent inactivation. patsnap.com

The inhibition of MetAP2 disrupts the processing of newly synthesized proteins, which is a critical step for their proper function. ontosight.ai This disruption of cellular functions ultimately leads to the death of the fungal cells. patsnap.com The essential role of MetAP2 in fungal viability makes it a key target for the antifungal action of fumagillin. patsnap.com

Historical and Contemporary Anti-amebic Research

Fumagillin has a history of investigation as an anti-amebic agent, with early clinical trials for human amebiasis conducted in the 1950s. researchgate.netnih.govasm.org Amebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant cause of morbidity and mortality worldwide. researchgate.netnih.gov While metronidazole (B1676534) is the current standard treatment, concerns about its side effects and potential drug resistance have driven the search for alternative therapies. researchgate.netnih.govnih.gov

Recent research has elucidated the mechanism of fumagillin's amebicidal activity, confirming that its primary target is the parasite's own MetAP2 enzyme (EhMetAP2). researchgate.netnih.govasm.org Studies have shown that fumagillin covalently binds to and selectively inhibits EhMetAP2. researchgate.netnih.govasm.org Genetic studies in E. histolytica have further validated EhMetAP2 as the principal target. Silencing the EhMetAP2 gene increased the parasite's susceptibility to fumagillin, while overexpressing mutated versions of EhMetAP2, known to confer resistance to fumagillin analogues in other organisms, resulted in decreased susceptibility. nih.govasm.org

Interestingly, while fumagillin also binds non-covalently to a patatin family phospholipase A (PLA) in E. histolytica, further investigation revealed that this interaction is not essential for the compound's amebicidal effects. researchgate.netnih.govasm.org These findings solidify EhMetAP2 as a rational and promising target for the development of new anti-amebic drugs. researchgate.netnih.govasm.org

Historically, fumagillin was shown to be effective against E. histolytica in both macaques and humans. ajtmh.org In human studies, it was found to be a potent agent in chronic, drug-refractive intestinal amebiasis. ajtmh.org The compound has also been investigated for its activity against other protozoan parasites, including Plasmodium falciparum. nih.govnih.gov

Table 2: Investigated Anti-parasitic Activities of Fumagillin

| Parasite | Activity | Reference |

|---|---|---|

| Entamoeba histolytica | Amebicidal | nih.govresearchgate.netnih.govasm.orgasm.orgajtmh.orgnih.govnih.gov |

| Plasmodium falciparum | Inhibits growth | nih.govnih.gov |

| Cryptosporidium parvum | Efficacious | nih.gov |

| Trichomonas vaginalis | Efficacious | nih.gov |

| Microsporidia | Antimicrosporidial | nih.govnih.govasm.org |

Analytical Methodologies and Compound Stability in Research Settings

Chromatographic and Spectroscopic Methods for Characterization in Research

A suite of sophisticated analytical methods is utilized to ensure the purity, structural integrity, and quantification of bicyclohexylammonium fumagillin (B1674178) in research contexts.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of bicyclohexylammonium fumagillin, primarily for assessing its purity and for quantification. nih.gov Reversed-phase HPLC is the most common approach, typically employing C18 or C8 columns. nih.govoup.comresearchgate.net

For instance, one method specifies a C18 column (150 mm x 4.60 mm i.d., 5 µm) with an isocratic mobile phase composed of a 61:39 (v/v) mixture of 20 mM ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724), maintained at 35°C with a flow rate of 1.0 mL/min. nih.gov Another established method uses a C8 column (100 × 2.0 mm, 5 μm) at 40°C with a gradient mobile phase of 2 mM ammonium formate–0.01% formic acid solution and methanol (B129727) at a flow rate of 0.2 mL/min. oup.com A standard curve for quantification can be established by plotting the peak area against the injection mass, with one study reporting a linear regression equation of y = 4691x + 174.96 and a correlation coefficient (R²) of 0.9998. mdpi.com

Detection is most commonly achieved using UV spectrophotometry, with the characteristic absorption of the fumagillin molecule being monitored. nih.gov The maximum absorbance is often observed around 350 or 351 nm. nih.govmdpi.com Diode array detection (DAD) is also frequently used to provide more comprehensive spectral data. nih.gov

A less common but valuable alternative is normal phase HPLC. One such method utilized a silica (B1680970) gel column with a mobile phase of n-hexane:dichloromethane:dioxane:2-propanol:acetic acid (43:43:9:5:0.1, v/v). This approach offers different selectivity compared to reversed-phase methods. nih.gov

Table 1: Exemplary HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (150 x 4.60 mm, 5 µm) nih.gov | C8 (100 x 2.0 mm, 5 µm) oup.com | Silica Gel nih.gov |

| Mobile Phase | 20 mM Ammonium Formate (aq) / Acetonitrile (61/39, v/v) nih.gov | 2 mM Ammonium Formate–0.01% Formic Acid / Methanol (gradient) oup.com | n-hexane/dichloromethane/dioxane/2-propanol/acetic acid (43:43:9:5:0.1, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | 0.2 mL/min oup.com | Not Specified |

| Detection | DAD/UV nih.gov | UV at 350 nm mdpi.com | Not Specified |

| Temperature | 35°C nih.gov | 40°C oup.com | 25°C mdpi.com |

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is an indispensable tool for the definitive structural confirmation of this compound and the identification of its metabolites and degradation products. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. mdpi.com

In positive ion mode, the protonated molecule [M+H]⁺ of fumagillin is observed, for which one study reported an m/z of 459.2346. mdpi.com In negative ion mode, the deprotonated molecule [M-H]⁻ can be seen at an m/z of 457.2202. mdpi.com These values are consistent with the molecular formula of the active fumagillin component, C₂₆H₃₄O₇. mdpi.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion, which provides further structural information and aids in the identification of specific substructures within the molecule. researchgate.netresearchgate.net This is particularly useful for distinguishing fumagillin from its isomers and degradation products. nih.govoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of this compound and its derivatives in research settings. nih.govmdpi.com Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. psu.eduoup.com

For analysis, the compound is typically dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD). mdpi.com The resulting spectra reveal the connectivity of atoms and the stereochemistry of the molecule. psu.edursc.org For example, the chemical shifts and coupling constants in the ¹H NMR spectrum can help to define the relative positions of protons, while 2D NMR experiments like NOESY can establish through-space proximities, confirming the molecule's three-dimensional structure. psu.edursc.org NMR has been crucial in identifying degradation products, such as those resulting from isomerization of the tetraenedioic chromophore. nih.gov

Stability Profiling of this compound in Research Formulations

The stability of this compound is a critical factor in research, as its degradation can significantly impact experimental outcomes.

Degradation Pathways under Varied Environmental Conditions (e.g., light, temperature)

This compound is known to be sensitive to several environmental factors, most notably light and temperature. nih.govapidologie.org

Light-Induced Degradation: Exposure to light, particularly UV light below 400 nm, is a primary driver of degradation. nih.gov This photodegradation involves an isomerization of the tetraenedioic side chain, leading to the formation of products collectively termed "neofumagillin". nih.gov Studies have shown that solutions of the compound are extremely unstable when exposed to sunlight, with degradation half-lives in the range of seconds to minutes. apidologie.org Even exposure to standard fluorescent laboratory lighting can cause significant degradation, with one study estimating that only about 60% of the compound remained after six hours. nih.gov When exposed to light at 21°C, the half-life of fumagillin was estimated to be just 3 days, with complete decomposition observed after 30 days under these conditions. nih.gov The use of amber vials is recommended to mitigate photolytic degradation. nih.gov

Thermal Degradation: The compound also undergoes thermal degradation. nih.gov In the absence of light, the stability is considerably greater. For instance, a maximum half-life of 246 days was observed for fumagillin in samples stored in darkness at 21°C. nih.gov At a higher temperature of 34°C in the dark, the half-life decreased. nih.gov Thermal degradation products are generally more polar than the parent compound. nih.gov Hydrolysis of the ester bond can lead to the formation of fumagillol, while hydrolysis of the epoxide group can result in dihydroxyfumagillin. nih.gov

pH-Dependent Degradation: The stability of fumagillin is also influenced by pH. Degradation has been observed under both strongly acidic (1 M HCl) and strongly basic (1 M NaOH) conditions. nih.gov Under alkaline conditions, the ester bond at the C6 position is susceptible to hydrolytic cleavage. mdpi.com

Table 2: Half-life of Fumagillin under Different Storage Conditions

| Condition | Half-life | Reference |

| 21°C, Exposed to Light | ~3 days | nih.gov |

| 21°C, In Darkness | ~246 days | nih.gov |

| 34°C, In Darkness | >368 days (for DCH component) | nih.gov |

| Sunlight Exposure (in 50% ethanol) | Seconds to minutes | apidologie.org |

Compatibility with Common Laboratory Solvents and Culture Media

The solubility and stability of this compound in various solvents and media are crucial for its use in in-vitro and other laboratory assays. Fumagillin itself is relatively non-polar and has poor water solubility. nih.gov However, it is soluble in organic solvents like ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com

The dicyclohexylammonium (B1228976) salt form is often used to improve handling and formulation. In research settings, it is frequently dissolved in solvents such as 50% ethanol or acetonitrile. nih.govapidologie.org However, degradation in these solvents can be rapid if exposed to light. nih.govapidologie.org For cell culture experiments, where the compound is introduced into aqueous media, the pH of the medium can affect its solubility and stability due to the acidic nature of the carboxylic group on the fumagillin molecule. nih.gov The compatibility with specific culture media components should be assessed, as interactions could potentially lead to degradation or loss of activity. For example, the presence of certain components in the media could catalyze hydrolytic degradation pathways, especially over the duration of a multi-day experiment.

Development of Storage Protocols for Research Reagents

The stability of this compound is a critical factor in research settings, as degradation can significantly impact experimental outcomes. Studies have established that the compound's integrity is primarily influenced by temperature and exposure to light. apidologie.orgnih.gov Commercial preparations of this compound powder are typically recommended to be stored at temperatures below 25°C (77°F), protected from sunlight, and kept from freezing. nih.govnih.gov

Once in solution, the compound's stability decreases, with the rate of degradation being highly dependent on the storage conditions. nih.gov Research on an extemporaneously prepared ophthalmic solution containing fumagillin (as the bicyclohexylammonium crystal) demonstrated significant degradation at room temperature. nih.govoup.com In this study, solutions stored at 25°C lost between 17% and 30% of the initial concentration within the first week, regardless of light exposure. nih.govoup.com However, when the solution was stored refrigerated at 4°C and protected from light, it was considerably more stable, losing approximately 12% of the active drug over a four-week period and remaining stable (defined as >90% of initial concentration) for 14 days. nih.govoup.comoup.com

Photostability is a major concern. This compound is extremely unstable when solutions are exposed to sunlight, with degradations occurring with half-lives measured in seconds to minutes. apidologie.org Decomposition also occurs under fluorescent room light. apidologie.orgdocumentsdelivered.com Studies on fumagillin in honey found its half-life to be only 3 days when exposed to light at 21°C, compared to 246 days when stored in darkness at the same temperature. nih.gov This rapid photolytic degradation is associated with the formation of degradation products, sometimes termed neofumagillin. nih.govehu.es

Temperature plays a synergistic role with light in accelerating degradation. fao.org In one study, fumagillin in a syrup solution under light exposure decomposed by 30% at 4°C, 60% at 22°C, and 65% at 30°C over 70 days. fao.org At 40°C with light exposure, the compound was undetectable after just 20 days. fao.org In contrast, when protected from light in amber vials, the same solution showed only 12% decomposition after 70 days at 4°C. fao.org

Based on these findings, the following storage protocols are recommended for research reagents:

Solid Form: Store the powder in a well-sealed container at or below room temperature (<25°C), protected from light. Avoid freezing. nih.govnih.gov

Solutions: Prepare solutions fresh whenever possible. If storage is necessary, solutions should be kept in amber or light-blocking containers, refrigerated at approximately 4°C, and for limited durations. nih.govfao.org All sample processing should be conducted under red light or with minimal exposure to laboratory light to ensure reliable quantitation. ehu.es

Table 1: Stability of this compound Under Various Storage Conditions

| Matrix/Solvent | Temperature | Light Condition | Duration | Observed Degradation/Half-life | Source(s) |

| Ophthalmic Solution | 25°C | Light/Dark | 1 week | 17-30% loss | nih.govoup.com |

| Ophthalmic Solution | 4°C | Dark | 4 weeks | ~12% loss | nih.govoup.com |

| 50% Ethanol Solution | Ambient | Sunlight | Minutes | Half-lives in seconds to minutes | apidologie.org |

| Sugar Syrup | 40°C | Light | 20 days | 100% loss (undetectable) | fao.org |

| Sugar Syrup | 4°C | Dark | 70 days | 12% decomposition | fao.org |

| Honey | 21°C | Light | 30 days | ~100% loss (Half-life of 3 days) | nih.gov |

| Honey | 21°C | Dark | >8 months | Half-life of 246 days | nih.gov |

Quantitative Analysis in Biological Matrices (Non-Human)

The quantitative analysis of this compound in non-human biological matrices is essential for research in fields such as apiculture and aquaculture. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), most commonly coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. nih.gov

Historically, HPLC with photodiode array (DAD) detection was used, leveraging fumagillin's two UV absorption maxima around 335 nm and 350 nm. nih.gov While the absorption is slightly higher at 335 nm, detection at 350 nm has been frequently used to improve selectivity against matrix interferences. nih.gov However, modern methods predominantly rely on tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and specificity, which allows for lower limits of quantitation (LOQ). nih.gov

Sample preparation is a critical step to isolate the analyte from complex biological matrices. Solid-Phase Extraction (SPE) is a widely applied technique. nih.gov For instance, methods developed for honey analysis often involve diluting the honey, followed by cleanup and concentration using polymeric or C18 SPE cartridges. nih.govnih.govresearchgate.net A rapid method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has also been successfully adapted for fumagillin analysis in honey, using an acetonitrile extraction followed by SPE cleanup. nih.gov For analysis in cell culture media, a mixed-mode anion exchange SPE has been shown to effectively remove interferences and provide high recovery. ehu.es

Chromatographic separation is typically achieved on non-polar stationary phases, such as C18 or C8 columns. nih.gov Mobile phases often consist of acetonitrile and water or an aqueous buffer like ammonium formate, sometimes with a small amount of methanol. nih.govnih.govnih.gov Both isocratic and gradient elution modes are utilized, with gradient modes often preferred for more complex samples or MS-based methods. nih.gov

In LC-MS/MS analysis, fumagillin is typically ionized using positive mode electrospray ionization (ESI+), with the protonated molecule [M+H]⁺ selected as the precursor ion for fragmentation. nih.gov Various product ion transitions are monitored for quantification and confirmation purposes. nih.gov

Method validation studies across different matrices demonstrate the robustness of these analytical approaches. For honey, LC-MS/MS methods have achieved LOQs as low as 0.1 µg/kg with recoveries ranging from 88% to over 99%. nih.govoup.com A validated UHPLC-DAD method for cell culture media reported an LOQ of 25 µg/L and a recovery of 83%. ehu.es For fish tissue, analysis has been performed using radio-HPLC on samples from subjects administered tritium-radiolabelled fumagillin, with studies confirming the stability of the compound in tissue for at least 14 days when stored frozen at -20°C. fao.org

Table 2: Summary of Analytical Methods for Fumagillin in Non-Human Biological Matrices

| Analytical Technique | Matrix | Sample Preparation | Chromatographic Column | Mobile Phase | Method Performance | Source(s) |

| LC-DAD-ESI-MS | Honey | SPE on polymeric cartridges | C18 (150 x 4.6 mm, 5 µm) | Isocratic: Ammonium formate 20mM in water and acetonitrile (61/39, v/v) | Recovery: 88-96%; LOQ: 1-4 µg/kg (MS) | nih.gov |

| LC-MS/MS | Honey | QuEChERS with SPE cleanup (Oasis WAX) | C8 (100 x 2.0 mm, 5 µm) | Gradient: 2 mM ammonium formate-0.01% formic acid and methanol | Recovery: 88.1-99.4%; LOQ: 0.1 µg/kg | nih.gov |

| LC-MS/MS | Honey | RP Polymeric SPE | C18 | Formic acid and ammonium formate–acetonitrile | Recovery: 99.3%; LOD: 0.368 µg/kg | oup.com |

| UHPLC-DAD | Cell Culture Media (RPMI-1640) | Mixed-mode anion exchange SPE | - | - | Recovery: 83 ± 7%; LOQ: 25 µg/L | ehu.es |

| Radio-HPLC | Fish Tissue | Homogenization | - | - | Stable for 14 days at -20°C | fao.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Analogues for Enhanced Specificity and Potency

The quest for improved therapeutic agents has spurred the development of novel analogues of fumagillin (B1674178). nih.gov The primary goals of these synthetic endeavors are to enhance potency against the target enzyme, methionine aminopeptidase (B13392206) type 2 (MetAP2), while increasing specificity and reducing the off-target effects and toxicity associated with the parent compound. nih.govresearchgate.net

Research has focused on systematically modifying the fumagillin structure, particularly at the C4 and C6 positions. nih.gov For instance, replacing the natural C4 substituent with a benzyl (B1604629) oxime moiety was found to result in only a moderate loss of activity against MetAP2. nih.govepa.gov Further modifications at the C6 position have yielded mixed results. While introducing a primary or secondary carbamate (B1207046) at C6 did not enhance potency, the addition of more polar groups, such as a piperazinyl carbamate, successfully restored inhibitory activity against MetAP2. nih.gov This suggests that the enzyme's active site can tolerate certain bulky and polar substituents, opening pathways for creating analogues with improved pharmacological profiles. nih.gov

One of the most well-known synthetic analogues is TNP-470 (also known as O-(Chloroacetylcarbamoyl)fumagillol), which has demonstrated potent anti-angiogenic properties in numerous studies. nih.govnih.gov The development of such "angioinhibins" has been a significant focus, aiming to suppress the growth of tumors with fewer side effects than fumagillin. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, providing a rational basis for designing new molecules with desired characteristics. ingentaconnect.comresearchgate.net For example, research has shown that the ring epoxide group at C2 is critical for fumagillin's activity, whereas the epoxide on the side chain is not essential for its inhibitory function. pnas.org Another novel analogue, fumarranol, has been shown to selectively inhibit MetAP2 and endothelial cell proliferation without covalently binding to the enzyme, potentially offering a different mechanism and safety profile. researchgate.net

These explorations into fumagillin's chemical space hold the key to developing next-generation treatments, not only for applications in apiculture but also in areas like oncology, where its anti-angiogenic properties are of great interest. nih.govingentaconnect.com

Advanced Mechanistic Elucidation using Proteomics and Metabolomics

While the primary mechanism of fumagillin—the irreversible inhibition of the MetAP2 enzyme—is well-established, the broader downstream consequences of this action on cellular machinery are still being uncovered. researchgate.netresearchgate.net Advanced analytical techniques like proteomics and metabolomics are becoming indispensable tools for a deeper mechanistic elucidation.

Metabolomics, the study of small molecule metabolites, offers a complementary view by providing a snapshot of the metabolic state of a cell or organism. By analyzing the shifts in metabolite profiles following fumagillin exposure, researchers can understand how the inhibition of MetAP2 disrupts cellular metabolism. This can reveal metabolic vulnerabilities of target organisms, such as Nosema ceranae, and may point to new strategies for enhancing the compound's efficacy. The integration of proteomics and metabolomics provides a powerful, systems-level understanding of fumagillin's mode of action far beyond a single enzyme interaction.

Development of Refined In Vitro and In Vivo Research Models

The evaluation of bicyclohexylammonium fumagillin and its analogues relies on a suite of sophisticated research models, both in the laboratory (in vitro) and in living organisms (in vivo). Continuous refinement of these models is essential for generating more accurate and translatable data.

In Vitro Models:

Endothelial Cell Proliferation Assays: A cornerstone of fumagillin research, particularly for its anti-angiogenic properties, involves culturing endothelial cells (like Human Umbilical Vein Endothelial Cells - HUVEC) and measuring their rate of proliferation. epa.govpnas.org The potency of fumagillin analogues is often tested by their ability to inhibit this proliferation. pnas.org

Enzyme Inhibition Assays: Direct biochemical assays are used to measure the inhibitory activity of fumagillin and its analogues against purified MetAP2 enzyme. pnas.org This allows for a clear structure-activity relationship to be established. pnas.org

Cell-Based Assays: Human cultured lymphocytes have been used to assess the cytostatic effects of fumagillin, providing insights into its impact on cell division and proliferation. researchgate.net

In Vivo Models:

Apiculture Cage Trials: To test efficacy against Nosema infections in honey bees, controlled cage trials are frequently employed. researchgate.net In these studies, bees are infected with Nosema spores and then fed syrup containing fumagillin or a candidate compound, with researchers monitoring spore counts and bee mortality. researchgate.netsare.org

Rat Corneal Micropocket Assay: This is a classic model to study angiogenesis. A substance is implanted into a small pocket created in the cornea of a rat, and the growth of new blood vessels towards the implant is measured. This model has been used to confirm the anti-angiogenic effects of fumagillin analogues like (E)-3d. epa.govnih.gov

Matrigel Plug Assay: In this model, a gel-like matrix called Matrigel, which contains pro-angiogenic factors, is injected under the skin of a mouse. The Matrigel solidifies, and blood vessels from the surrounding tissue grow into it. The inhibitory effect of a compound like TNP-470 or (E)-3d can be quantified by measuring the extent of this vascularization. epa.govnih.gov

The development of these and other advanced models is crucial for preclinical evaluation and for understanding the complex biological interactions of fumagillin in a physiological context.

Comparative Studies with Alternative Therapeutic Candidates in Apiculture and Parasitology

In apiculture, the use of this compound to control Nosema infections has been a standard for decades. nih.gov However, concerns over residues, potential toxicity, and regional prohibitions have driven a search for effective alternatives. nih.govnih.gov Numerous studies have compared the efficacy of fumagillin to other natural and synthetic compounds.

Several therapeutic agents have been evaluated, with varying degrees of success:

Thymol (B1683141): A natural compound derived from thyme, thymol has shown promise in some studies, occasionally performing better than fumagillin in reducing Nosema spore counts. sare.org However, results can be conflicting across different experiments. sare.org

Nozevit: This commercially available product, an extract derived from oak bark, has been reported in some studies to be as effective as fumagillin in controlling Nosema ceranae. sare.org Yet, other cage trials have reported negative results, indicating a need for further investigation. researchgate.netnih.gov

Resveratrol and Curcumin: These natural polyphenolic compounds have been shown to reduce Nosema spore loads and, in the case of resveratrol, also decrease bee mortality. researchgate.net

Organic Acids: Formic acid and oxalic acid, commonly used for controlling Varroa mites, have also demonstrated an ability to control Nosema. nih.gov

In direct comparative trials, fumagillin remains a benchmark. One study found that while thymol and another product, Honey-B-Healthy, improved bee mortality, only fumagillin significantly and consistently reduced Nosema spore production. sare.org In another screening of potential alternatives including Nosestat®, Phenyl salicylate, and Vitafeed Gold®, none proved effective against Nosema ceranae under the experimental conditions, in contrast to fumagillin. nih.govnih.gov These comparative analyses are vital for providing beekeepers and researchers with evidence-based options for managing honey bee diseases.

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

To achieve a holistic understanding of the biological impact of this compound, researchers are turning to the integration of multiple "omics" technologies. najao.com A multi-omics approach combines data from genomics (study of genes), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites) to build a comprehensive model of a biological system's response to a stimulus. najao.comnih.gov

This integrated approach can be applied to several key research questions regarding fumagillin:

Host-Pathogen Interactions: By simultaneously analyzing the transcriptomic and proteomic responses of both the honey bee and the Nosema parasite during infection and treatment, researchers can uncover the complex molecular dialogue that determines the outcome of the disease. A multi-omics analysis of the root-microbiome interface in plants has already demonstrated the power of this approach in dissecting host-microbe associations. biorxiv.org

Mechanism of Action and Resistance: Integrating different omics layers can reveal not just the direct target of a drug but also the downstream cascade of events and the adaptive resistance mechanisms that may arise. nih.gov For example, a multi-omics analysis of Aspergillus fumigatus (the fungus that produces fumagillin) has been used to highlight its comprehensive response to antifungal drugs. nih.gov This could be applied to understand how Nosema might develop resistance to fumagillin.

Toxicity Pathways: A multi-omics assessment in non-target organisms, such as honey bees or even in preclinical human cell models, can identify pathways associated with toxicity, guiding the development of safer analogues. researchgate.net

By moving beyond single-layer analysis, the integration of omics technologies promises to deliver an unprecedented level of detail, revealing the intricate web of interactions that define the efficacy and impact of this compound. najao.com

Q & A

Q. Table 1: Key Parameters for Cage vs. Field Studies

| Parameter | Cage Study | Field Study |

|---|---|---|

| Sample Size | 190 bees/cage | 6–8 colonies/apiary |

| Application Method | Spray or feeding | Feeding via syrup |

| Monitoring Interval | 3 days | 21 days |

| Spore Analysis | Microscopy + PCR | PCR + LC-MS/MS residue |

Basic: What analytical methods are recommended for quantifying fumagillin and its degradation products in honey and hive matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying intact fumagillin (LOD: ~0.1 µg/g) . For complex matrices like honey, use LC-MS/MS with electrospray ionization to detect decomposition products (e.g., dicyclohexylamine) and avoid interference from sugars . Validate methods via spike-recovery tests (70–120% recovery range) and account for photodegradation by storing samples in amber vials at -20°C .

Advanced: How can researchers reconcile contradictory data on fumagillin’s long-term efficacy and resistance development in N. ceranae?

Methodological Answer:

Contradictions arise from variable exposure durations and environmental factors. To address this:

- Conduct longitudinal studies (≥6 months) tracking spore proliferation post-treatment using qPCR and comparative genomics to identify resistance-associated SNPs in N. ceranae .

- Compare fumagillin’s EC₅₀ in lab vs. field isolates via in vitro spore inhibition assays, controlling for hive conditions (e.g., temperature, co-infections) .

- Use proteomics to assess host-pathogen interactions; e.g., monitor bee MetAP-2 expression changes after fumagillin exposure to differentiate direct vs. indirect effects .

Advanced: What strategies can mitigate the non-target effects of fumagillin on honey bee physiology while maintaining anti-Nosema activity?

Methodological Answer:

- Dose Optimization : Perform dose-response studies to identify sublethal thresholds. For example, 25–50 µg/mL in syrup suppresses spores without altering bee lifespan .

- Combination Therapies : Test synergies with essential oils (e.g., thymol) to reduce fumagillin doses by 50% while maintaining efficacy .

- Targeted Delivery : Encapsulate fumagillin in lipid nanoparticles to minimize systemic exposure and MetAP-2 inhibition in bees .

Basic: What ethical and regulatory considerations are critical when designing fumagillin trials in apiculture?

Methodological Answer:

- Obtain ethical approvals for hive manipulation and environmental impact assessments .

- Comply with residue limits (e.g., EU’s maximum 50 µg/kg in honey) and avoid non-approved formulations (e.g., Fumagillin-B® is banned in Europe due to dicyclohexylamine toxicity) .

- Document informed consent from beekeepers and disclose fumagillin’s genotoxic risks in publications .

Advanced: How can genetic manipulation of Aspergillus fumigatus enhance fumagillin biosynthesis for research-scale production?

Methodological Answer:

- Overexpress the fumR transcription factor in A. fumigatus to upregulate the fumagillin gene cluster (e.g., Afu8g00370 PKS) .

- Use CRISPR-Cas9 to knockout competing pathways (e.g., aflatoxin biosynthesis) and improve yield. Monitor titers via LC-MS and compare to wild-type strains (e.g., ΔfumR produces 0% fumagillin) .

Basic: What are the best practices for ensuring reproducibility in fumagillin efficacy studies?

Methodological Answer:

- Standardize spore inoculation doses (e.g., 10⁶ spores/bee) and validate via hemocytometry .

- Publish raw spore count data and HPLC chromatograms in supplementary materials .

- Use negative controls (untreated bees) and positive controls (e.g., Fumidil® B) in all experiments .

Advanced: How can structure-activity relationship (SAR) studies guide the development of fumagillin analogs with reduced host toxicity?

Methodological Answer:

- Synthesize analogs retaining the epoxide group (critical for MetAP-2 binding) while replacing cyclohexyl chains with less lipophilic groups to reduce residue persistence .